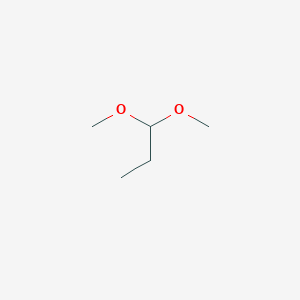![molecular formula C17H12ClFN2O3 B011091 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 100426-74-2](/img/structure/B11091.png)
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
The biochemical and physiological effects of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester are dependent on the concentration and duration of exposure. In bacterial cells, the compound has been found to cause DNA damage, inhibition of cell division, and ultimately, cell death. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
実験室実験の利点と制限
One of the main advantages of using 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its use is limited by its cytotoxicity, which can cause damage to healthy cells. Additionally, the compound has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One area of focus is the development of new derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of the compound as a lead compound for the development of new antibiotics. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of other diseases, such as parasitic infections and viral diseases.
Conclusion:
In conclusion, 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising compound with significant antimicrobial and anticancer activity. Its mechanism of action involves the inhibition of essential enzymes involved in DNA replication, leading to cell death. While its use is limited by its cytotoxicity and low solubility, there are several future directions for the research and development of this compound, including the development of new derivatives and the use of the compound as a lead compound for the development of new antibiotics.
合成法
The synthesis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of different reagents to achieve the final product.
科学的研究の応用
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also shown promising results in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
特性
CAS番号 |
100426-74-2 |
|---|---|
製品名 |
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
分子式 |
C17H12ClFN2O3 |
分子量 |
346.7 g/mol |
IUPAC名 |
ethyl 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClFN2O3/c1-2-24-17(23)12-9-21(10-6-4-3-5-7-10)16-11(14(12)22)8-13(19)15(18)20-16/h3-9H,2H2,1H3 |
InChIキー |
GHYKYCVOWWJNDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
同義語 |
7-CHLORO-6-FLUORO-4-OXO-1-PHENYL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



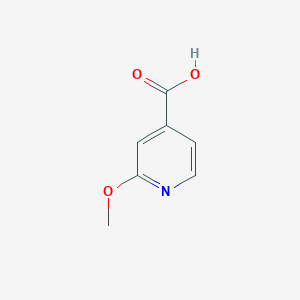

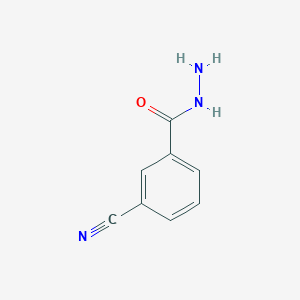

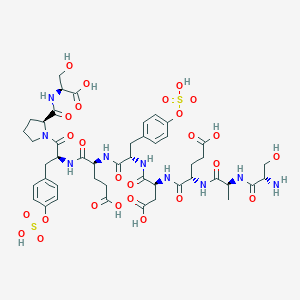
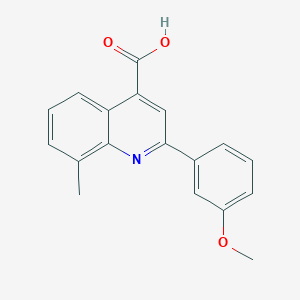
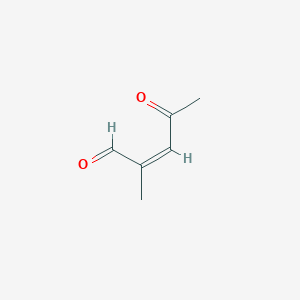
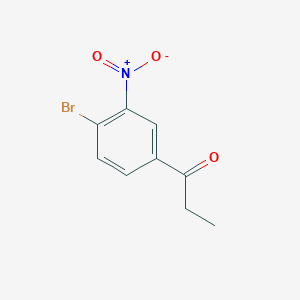
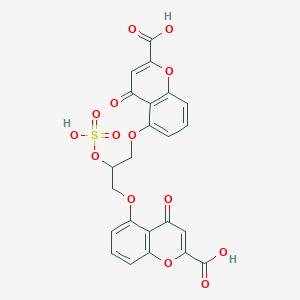
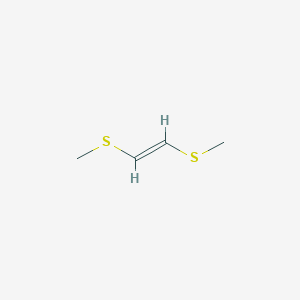
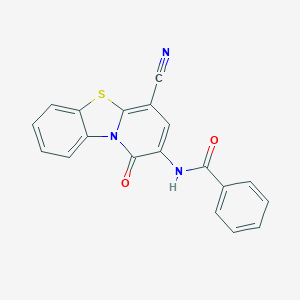
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

